Phenylacetic acid

Description

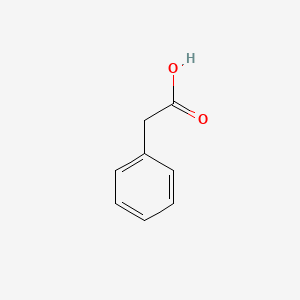

Structure

3D Structure

Properties

IUPAC Name |

2-phenylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114-70-5 (hydrochloride salt), 13005-36-2 (potassium salt), 52009-49-1 (calcium salt), 7188-16-1 (ammonium salt) | |

| Record name | Phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021656 | |

| Record name | Phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shiny white solid with a floral odor; [Hawley] White crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS OR FLAKES WITH PUNGENT ODOUR., Glistening white crystalline solid with leafy crystals; sweet animal honey-like odour | |

| Record name | Phenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phenylacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

265.5 deg at 760 mm Hg, Liquid, BP: 215 °C /Phenylacetic acid methyl ester/, 265.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

132 °C (270 °F), >212 °F (>100 °C) (closed cup), 132 °C c.c. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-97 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.73X10+4 mg/L at 25 °C, In water, 1.66X10+4 mg/L at 20 °C, Soluble in alcohol and ether; Soluble 4.422 moles/L in chloroform at 25 °C; 1.842 moles/L in carbon tetrachloride at 25 °C; 4.513 moles/L in acetylene tetrachloride at 25 °C; 3.29 moles/L in trichlorethylene at 25 °C; 1.558 moles/L in tetrachlorethylene at 25 °C; 3.252 moles/L in pentachloroethane at 25 °C, Very soluble in ethanol, ethyl ether, carbon disulfide; soluble in acetone; slightly soluble in chloroform; insoluble in ligroin, 16.6 mg/mL, Solubility in water, g/100ml at 20 °C: 0.16, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 583 | |

| Record name | Phenylacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/940/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.091 at 77 °C/4 °C, Density (at 77 °C): 1.09 g/cm³ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1352 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0038 [mmHg], 3.8X10-3 mm Hg at 25 °C (extrapolated), Vapor pressure at 20 °C: negligible | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | Phenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Perry RH, Green D; Perry's Chemical Engineer's Handbook 6th ed New York, NY: McGraw-Hill, Inc p. 3-59 (1984) | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Leaflets on distillation in-vacuo; plates, tablets from petroleum ether, Shiny, white plate crystals, White to yellow crystals or flakes | |

CAS No. |

103-82-2, 17303-65-0, 51146-16-8 | |

| Record name | Phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, labeled with tritium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17303-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09269 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC139637 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHENYLACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER5I1W795A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

76.7 °C, 76.5 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | Phenylacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | Phenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-34 | |

| Record name | PHENYLACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1260 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Biosynthetic Pathways of Phenylacetic Acid

Phenylacetic Acid Biosynthesis in Plants

The biosynthesis of PAA in plants primarily originates from the amino acid phenylalanine. oup.comnih.gov Several pathways, involving a series of enzymatic reactions, contribute to its formation.

Primary Biosynthetic Routes from Phenylalanine

The main and most recognized pathway for PAA synthesis in plants mirrors the initial steps of IAA biosynthesis from tryptophan. nih.govnih.gov This primary route involves the conversion of phenylalanine to phenylpyruvic acid (PPA). nih.gov This initial transamination step is a critical entry point for phenylalanine into the PAA biosynthetic pathway. nih.gov Subsequently, PPA is converted to PAA, although the precise enzymatic steps for this final conversion are still under investigation. oup.com Evidence from metabolism experiments has demonstrated that plants can indeed convert phenylalanine to phenylpyruvate, which is then transformed into PAA. nih.gov

Secondary Biosynthetic Pathways and Precursors

In addition to the primary route via phenylpyruvate, plants utilize several secondary pathways for PAA biosynthesis, providing metabolic flexibility. One such pathway involves the conversion of phenylalanine to phenylacetaldehyde (B1677652) (PAAld). oup.com This reaction is catalyzed by the enzyme phenylacetaldehyde synthase. oup.com PAAld then undergoes oxidation to form PAA, a reaction that may be carried out by certain aldehyde dehydrogenases. oup.com

Another secondary pathway, which can be activated under specific conditions such as stress, proceeds through the formation of phenylacetaldoxime (PAOx) from phenylalanine. oup.comnih.gov This conversion is catalyzed by cytochrome P450 monooxygenases of the CYP79 family. nih.gov In some plants, such as maize, PAOx can be directly converted to PAA. oup.com Benzyl cyanide has been identified as an intermediate in the conversion of PAOx to PAA in maize and sorghum. mdpi.com

Table 1: Overview of this compound Biosynthetic Pathways in Plants

| Pathway | Precursor | Intermediate(s) | Key Enzyme(s) |

|---|---|---|---|

| Primary Pathway | Phenylalanine | Phenylpyruvic acid | Phenylpyruvate aminotransferase |

| Secondary Pathway 1 | Phenylalanine | Phenylacetaldehyde | Phenylacetaldehyde synthase, Aldehyde dehydrogenase |

| Secondary Pathway 2 | Phenylalanine | Phenylacetaldoxime, Benzyl cyanide | CYP79 monooxygenases |

Enzymes and Genetic Regulation in Plant this compound Synthesis

Several key enzymes have been identified and characterized for their roles in PAA biosynthesis.

Phenylpyruvate Aminotransferase: While the specific aminotransferases dedicated to PAA synthesis are still being fully elucidated, some aromatic aminotransferases have been shown to catalyze the conversion of phenylalanine to phenylpyruvate. nih.gov For instance, a putative aromatic aminotransferase (PsArAT) from pea has been identified as a potential candidate for this role. nih.gov

Phenylacetaldehyde Synthase (PAAS): This enzyme directly converts phenylalanine to phenylacetaldehyde, a key intermediate in a secondary PAA biosynthetic pathway. nih.govresearchgate.net In Petunia hybrida, PAAS is a bifunctional enzyme that couples the decarboxylation of phenylalanine to its oxidation, producing phenylacetaldehyde. nih.govresearchgate.net

YUCCA Flavin-Containing Monooxygenases (YUCs): The YUCCA family of enzymes, well-known for their role in the final step of IAA biosynthesis (converting indole-3-pyruvic acid to IAA), have also been implicated in PAA synthesis. nih.gov Some YUCCA enzymes have been shown to convert phenylpyruvic acid to PAA in vitro. nih.govnih.gov Overexpression of certain YUCCA genes has been shown to increase the levels of endogenous PAA or its conjugates. nih.gov

Interplay with Indole-3-acetic Acid Biosynthesis and Homeostasis

The biosynthetic pathways of PAA and IAA, the most abundant and well-studied auxin, exhibit significant interplay and share some enzymatic machinery. oup.comnih.gov This overlap suggests a coordinated regulation of the two auxins to maintain hormonal balance within the plant.

Both pathways originate from aromatic amino acids, phenylalanine for PAA and tryptophan for IAA. nih.govnih.gov The initial transamination step in both pathways is similar, and some aminotransferases may act on both substrates, although with different affinities. nih.gov Similarly, the YUCCA enzymes can catalyze the final oxidative step in both pathways. nih.govnih.gov

Despite these similarities, evidence from mutant studies in pea and maize suggests that the primary enzymes responsible for IAA biosynthesis are not the main drivers of PAA synthesis, indicating the existence of distinct, though parallel, pathways. nih.govutas.edu.au

The homeostasis of PAA and IAA is also interconnected through conjugation and catabolism. For instance, the GH3 family of acyl acid amido synthetases can conjugate both IAA and PAA to amino acids, thereby regulating their active levels. oup.comfrontiersin.org Exogenous application of PAA can lead to a decrease in IAA levels, and conversely, IAA treatment can reduce PAA levels, highlighting a reciprocal regulatory mechanism to maintain auxin homeostasis. oup.comresearchgate.net This crosstalk ensures that the plant can fine-tune its developmental and physiological responses by modulating the balance between these two important auxins. frontiersin.orgconsensus.app

Microbial this compound Biosynthesis

A diverse range of microorganisms, including bacteria and fungi, are capable of synthesizing PAA. nih.govfrontiersin.org In the microbial world, PAA can act as a signaling molecule, an antimicrobial compound, or a precursor for other valuable compounds. nih.govnih.gov

Biosynthetic Pathways in Bacteria and Fungi

The most common pathway for PAA biosynthesis in bacteria and fungi also starts with the amino acid phenylalanine. nih.govresearchgate.net This pathway generally involves a series of enzymatic steps, including transamination, decarboxylation, and oxidation. nih.govresearchgate.net

The initial step is the transamination of phenylalanine to form phenylpyruvic acid. nih.govresearchgate.net This reaction is catalyzed by aminotransferases. wikipedia.org Subsequently, phenylpyruvic acid undergoes decarboxylation to yield phenylacetaldehyde. nih.govresearchgate.net The final step is the oxidation of phenylacetaldehyde to this compound, a reaction often catalyzed by an aldehyde dehydrogenase. nih.govresearchgate.net

This pathway has been reported in various microbial species, including Bacillus, Enterobacter cloacae, Azospirillum brasilense, and Rhizoctonia solani. nih.gov While this general pathway is widely accepted, the specific enzymes and regulatory mechanisms can vary between different microbial species. researchgate.net In some bacteria, PAA is not an end product but an intermediate in the catabolism of phenylalanine, where it is further broken down to provide carbon and energy for the cell. nih.govnih.gov

Table 2: Key Steps in Microbial this compound Biosynthesis from Phenylalanine

| Step | Reaction | Enzyme Class |

|---|---|---|

| 1 | Phenylalanine → Phenylpyruvic acid | Aminotransferase |

| 2 | Phenylpyruvic acid → Phenylacetaldehyde | Decarboxylase |

| 3 | Phenylacetaldehyde → this compound | Aldehyde dehydrogenase |

Key Enzymes and Metabolic Intermediates in Microbial Pathways

The microbial biosynthesis of this compound (PAA) from the amino acid L-phenylalanine is a multi-step process involving several key enzymes and metabolic intermediates. The most common pathway proceeds through the deamination of L-phenylalanine, followed by decarboxylation and subsequent oxidation.

Several enzymes are pivotal for catalyzing these transformations. Prephenate dehydratase (PheA) is involved in the biosynthesis of L-phenylalanine, the precursor for PAA. researchgate.net In the main PAA pathway from phenylalanine, key enzymes include aminotransferases, keto-acid decarboxylases, and aldehyde dehydrogenases (ALDHs). nih.gov Specifically, aldehyde dehydrogenase is responsible for the critical conversion of phenylacetaldehyde to this compound. researchgate.netnih.govnih.gov Studies have shown that various aldehyde dehydrogenases, such as AldH and FeaB from Escherichia coli, can perform this oxidative step. nih.govnih.gov In Pseudomonas putida, a specific phenylacetaldehyde dehydrogenase catalyzes the NAD+-dependent oxidation of phenylacetaldehyde to this compound as part of its styrene (B11656) catabolism pathway. nih.gov

The table below summarizes the principal enzymes and intermediates in this microbial pathway.

| Intermediate/Enzyme | Abbreviation | Role in this compound Biosynthesis |

| L-Phenylalanine | Phe | The primary amino acid precursor for the PAA biosynthetic pathway. nih.gov |

| Prephenate dehydratase | PheA | An enzyme involved in the synthesis of L-phenylalanine, thereby influencing the availability of the precursor for PAA production. researchgate.net |

| Phenylpyruvate | PPA | An intermediate formed from the transamination of L-phenylalanine. nih.govnih.gov |

| Aminotransferase | ARO8 | Catalyzes the conversion of L-phenylalanine to phenylpyruvate. nih.govnih.gov |

| Keto acid decarboxylase | KDC | Catalyzes the decarboxylation of phenylpyruvate to form phenylacetaldehyde. nih.govnih.gov |

| Phenylacetaldehyde | PAAld | A key aldehyde intermediate that is subsequently oxidized to PAA. researchgate.netwikipedia.orgnih.gov |

| Aldehyde Dehydrogenase | ALDH | A superfamily of enzymes that catalyze the oxidation of phenylacetaldehyde to this compound. Specific examples include AldH and FeaB. nih.govnih.gov |

Metabolic Engineering and Biotechnological Approaches for Enhanced this compound Production

To improve the efficiency of microbial PAA production and overcome limitations such as byproduct formation, various metabolic engineering and biotechnological strategies have been developed. These approaches focus on optimizing the expression of key enzymes, eliminating competing metabolic pathways, and refining fermentation conditions. nih.govresearchgate.net

A primary strategy involves the heterologous expression and overexpression of genes encoding the core enzymes of the biosynthetic pathway in a microbial host, commonly Escherichia coli. nih.gov This includes co-expressing an aminotransferase (like ARO8), a keto acid decarboxylase (KDC), and an aldehyde dehydrogenase (such as AldH or FeaB) to create a robust pathway from L-phenylalanine to PAA. nih.govnih.govnih.gov By increasing the concentration of these enzymes, the metabolic flux towards PAA can be significantly enhanced.

Another critical aspect of metabolic engineering is the reduction of byproduct formation. A major loss in PAA yield is due to the endogenous reduction of the phenylacetaldehyde intermediate to phenethyl alcohol. researchgate.net To counter this, engineered strains with reduced aromatic aldehyde reduction (RARE) capabilities have been utilized. nih.govnih.gov These strains, often with knockouts of specific reductase genes, prevent the diversion of phenylacetaldehyde, thereby channeling it more efficiently towards oxidation into PAA. nih.gov In one study, using a RARE strain of E. coli for PAA biosynthesis from phenylalanine resulted in a transformation yield of up to ~94% with no detectable phenethyl alcohol byproduct. nih.govresearchgate.net

Furthermore, biotechnological approaches extend to the optimization of fermentation processes. This includes developing fed-batch cultivation strategies and dissolved oxygen (DO)-feedback feeding control to maintain optimal conditions for cell growth and product formation. frontiersin.orgnih.gov Optimizing medium components, such as carbon and nitrogen sources, through methodologies like the Plackett-Burman design and response surface analysis, can also lead to significant increases in yield. scirp.orgsemanticscholar.org For instance, in fed-batch cultivation, engineered E. coli strains have achieved PAA titers of 3.4 ± 0.3 g/L from glucose. nih.govfrontiersin.org

Advanced gene-editing tools like CRISPR/Cas9 offer precise and efficient methods for genetic manipulation, enabling the targeted knockout of competing pathways or the integration of biosynthetic genes directly into the host chromosome for stable expression. frontiersin.orgplos.org These techniques represent the forefront of creating highly specialized microbial cell factories for PAA production.

The following table details some of the metabolic engineering strategies employed to enhance PAA production.

| Strategy | Approach | Organism | Outcome |

| Pathway Construction | Heterologous co-expression of aminotransferase (ARO8), keto acid decarboxylase (KDC), and aldehyde dehydrogenase H (AldH). nih.govnih.gov | Escherichia coli | Established a functional microbial pathway for PAA production from L-phenylalanine. nih.gov |

| Byproduct Elimination | Use of a Reduced Aromatic Aldehyde Reduction (RARE) strain to prevent the conversion of phenylacetaldehyde to phenethyl alcohol. nih.govnih.gov | E. coli K-12 MG1655 | Achieved a PAA transformation yield of approximately 94% from phenylalanine with no detected phenethyl alcohol. nih.govresearchgate.net |

| Gene Overexpression | Overexpression of feaB (phenylacetaldehyde dehydrogenase) from E. coli. nih.gov | E. coli | Increased production of 4-amino-phenylacetic acid (a PAA derivative) to 36 ± 5 mg/L in shake flask cultures. nih.gov |

| Fed-Batch Cultivation | Implementation of optimized fed-batch fermentation processes. nih.govfrontiersin.org | E. coli | Reached a titer of 3.4 ± 0.3 g/L of 4-amino-phenylacetic acid from glucose. frontiersin.org |

| Precursor Supply Enhancement | Deletion of competing pathways (e.g., for L-phenylalanine and L-tyrosine biosynthesis: pheA, tyrA) to increase precursor availability. nih.gov | E. coli | Improved the formation of PAA derivatives by channeling metabolic flux towards the desired pathway. nih.gov |

Metabolism and Degradation of Phenylacetic Acid

Phenylacetic Acid Metabolism in Plants

This compound (PAA) functions as a natural auxin in plants, playing a role in growth and development, and is found predominantly in fruits researchgate.net. Its metabolic regulation is crucial for maintaining plant hormone homeostasis.

Conjugation Pathways and Metabolites

In plants, PAA undergoes conjugation with amino acids and sugars, forming various metabolites that influence its activity and storage nih.govoup.comnih.govbiorxiv.org. These conjugation reactions are often mediated by enzymes such as Gretchen Hagen 3 (GH3) and UDP-glucuronosyltransferases (UGTs) oup.comnih.gov.

Key identified PAA metabolites in plants include:

Amino Acid Conjugates: PAA-aspartate (PAA-Asp) and PAA-glutamate (PAA-Glu) are well-documented conjugates, with GH3 enzymes playing a significant role in their formation researchgate.netoup.comnih.govbiorxiv.org. More recently identified amino acid conjugates include phenylacetyl-leucine (PAA-Leu), phenylacetyl-phenylalanine (PAA-Phe), and phenylacetyl-valine (PAA-Val) nih.govbiorxiv.orgoup.comoup.comresearchgate.net.

Sugar Conjugates: Phenylacetyl-glucose (PAA-Glc) has been identified as an endogenous PAA metabolite, synthesized by UGT84B1 and UGT74D1 glucosyltransferases nih.govoup.combiorxiv.orgresearchgate.net.

Table 1: this compound Conjugates Identified in Plants

| Metabolite Name | Conjugation Type | Key Enzymes Involved (Examples) | References |

| Phenylacetyl-Aspartate (PAA-Asp) | Amino Acid | GH3 enzymes (e.g., GH3.5) | researchgate.netoup.comnih.govbiorxiv.org |

| Phenylacetyl-Glutamate (PAA-Glu) | Amino Acid | GH3 enzymes (e.g., GH3.9) | researchgate.netoup.comnih.govbiorxiv.org |

| Phenylacetyl-Leucine (PAA-Leu) | Amino Acid | Not specified | nih.govbiorxiv.orgoup.comresearchgate.net |

| Phenylacetyl-Phenylalanine (PAA-Phe) | Amino Acid | Not specified | nih.govbiorxiv.orgoup.comresearchgate.net |

| Phenylacetyl-Valine (PAA-Val) | Amino Acid | Not specified | nih.govbiorxiv.orgoup.comresearchgate.net |

| Phenylacetyl-Glucose (PAA-Glc) | Sugar | UGT84B1, UGT74D1 | nih.govoup.combiorxiv.orgresearchgate.net |

Inactivation Mechanisms and Homeostasis Regulation in Planta

The metabolic regulation of PAA is critical for maintaining auxin homeostasis in plants. PAA inactivation primarily occurs through reversible conjugation, similar to indole-3-acetic acid (IAA) oup.comnih.gov. The accumulation of PAA can trigger the induction of GH3 or UGT genes, which may preferentially act on IAA, suggesting a complex interplay in regulating both auxin levels nih.govmdpi.com. While conjugation pathways are established, the existence of alternative metabolic routes for PAA inactivation is also suggested due to limited compensatory mechanisms within known pathways nih.govbiorxiv.orgoup.comresearchgate.net. Plants utilize PAA biosynthesis and inactivation enzymes to strictly regulate its levels in response to developmental and environmental cues biorxiv.orgnih.gov.

This compound Metabolism in Mammals

In mammals, this compound (PAA) is primarily metabolized through conjugation with amino acids, facilitating its excretion from the body. PAA is an endogenous catabolite of phenylalanine wikipedia.orgmdpi.com.

Amino Acid Conjugation and Excretion

The conjugation of PAA with amino acids is a significant detoxification and excretion pathway royalsocietypublishing.orgtandfonline.comnih.goval-edu.com. The specific amino acid conjugate formed varies considerably among mammalian species, reflecting evolutionary adaptations in metabolic pathways royalsocietypublishing.orgtandfonline.com.

Humans and Primates: Primarily excrete PAA as phenacetylglutamine royalsocietypublishing.orgnih.gov.

Non-Primate Mammals: Tend to excrete PAA as phenacetylglycine royalsocietypublishing.orgtandfonline.com.

Other Species: The domestic hen excretes PAA mainly as an ornithine conjugate, while the pigeon excretes the glycine (B1666218) conjugate royalsocietypublishing.org. Taurine conjugation of PAA has also been observed in species like the dog and ferret royalsocietypublishing.orgtandfonline.comnih.gov.

The general mechanism involves the activation of PAA to phenylacetyl-CoA, followed by the transfer of the phenylacetyl group to an amino acid, catalyzed by specific N-acyltransferases al-edu.comsmpdb.ca. This process is clinically utilized to manage nitrogen overload in conditions like urea (B33335) cycle disorders, where PAA conjugates are excreted, removing excess nitrogen nih.govsmpdb.ca.

Table 2: this compound Conjugates in Mammalian Excretion

| Conjugate Name | Primary Conjugating Amino Acid | Common Species Examples | References |

| Phenacetylglutamine | Glutamine | Humans, Old World Monkeys, New World Monkeys | royalsocietypublishing.orgnih.gov |

| Phenacetylglycine | Glycine | Non-primate mammals, Rodents, Rabbits, Pigeons | royalsocietypublishing.orgtandfonline.com |

| Phenacetyltaurine | Taurine | Dogs, Cats, Ferrets, Pigeons | royalsocietypublishing.orgtandfonline.comnih.gov |

| Diphenacetylornithine | Ornithine | Domestic Hens | royalsocietypublishing.org |

Role in Phenylalanine Metabolism

This compound serves as a catabolite of phenylalanine, an essential amino acid wikipedia.orgmdpi.com. The metabolic pathway can involve the conversion of phenylalanine to phenylpyruvate, which can then be further processed into phenylacetate (B1230308) mdpi.comhmdb.ca. PAA is also formed endogenously from the metabolism of 2-phenylethylamine hmdb.ca.

Microbial this compound Catabolism

Microorganisms, particularly bacteria, possess robust pathways for the degradation of this compound (PAA), which acts as a central intermediate in the metabolism of various aromatic compounds asm.orgasm.orgmdpi.comoup.comfrontiersin.orgpnas.org. These pathways are often encoded by gene clusters, such as the paa operon asm.orgoup.comfrontiersin.orgasm.org. The microbial degradation of PAA is a complex, multi-step process that ultimately channels carbon into the tricarboxylic acid (TCA) cycle asm.orgasm.orgmdpi.comoup.compnas.org.

The typical aerobic PAA catabolic pathway involves the following key enzymatic steps:

Activation: PAA is activated to phenylacetyl-CoA (PAA-CoA) by phenylacetyl-CoA ligase (PaaK) asm.orgmdpi.comfrontiersin.orgpnas.org.

Epoxidation: PAA-CoA undergoes epoxidation at the 1,2 position by a monooxygenase complex (PaaABCDE) to form 1,2-epoxyphenylacetyl-CoA asm.orgasm.orgmdpi.comfrontiersin.orgpnas.org.

Isomerization: The epoxide is isomerized to 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA) by PaaG asm.orgmdpi.comfrontiersin.orgpnas.org.

Ring Cleavage and β-oxidation: Oxepin-CoA is then hydrolyzed by PaaZ, followed by further degradation through a series of steps akin to fatty acid β-oxidation, involving enzymes like PaaF, PaaH, and PaaJ, to yield TCA cycle intermediates asm.orgmdpi.comfrontiersin.orgasm.org.

This pathway is found in approximately 16% of sequenced bacterial species and is considered a hybrid pathway, integrating aerobic and anaerobic metabolic features asm.orgmdpi.comfrontiersin.orgpnas.org. The regulation of these pathways is complex, often involving transcriptional regulators like PaaR and PaaX asm.org. In some pathogenic bacteria, intermediates of the PAA catabolic pathway have been linked to virulence oup.com.

Table 3: Key Enzymes in Microbial this compound Catabolism (Aerobic Pathway)

| Enzyme Name | Function | Operon/Genes (Examples) | References |

| PaaK | Phenylacetate-CoA ligase | paaK | asm.orgmdpi.comfrontiersin.orgpnas.org |

| PaaABCDE | Monooxygenase complex (epoxidation) | paaABCDE | asm.orgasm.orgmdpi.comfrontiersin.orgpnas.org |

| PaaG | Isomerase (epoxide to oxepin-CoA) | paaG | asm.orgmdpi.comfrontiersin.orgpnas.org |

| PaaZ | Hydrolase (ring cleavage) | paaZ | asm.orgmdpi.comfrontiersin.orgpnas.org |

| PaaF | 2,3-dehydroadipyl-CoA hydratase | paaF | asm.orgmdpi.comfrontiersin.orgasm.org |

| PaaH | 3-hydroxyadipyl-CoA dehydrogenase | paaH | asm.orgmdpi.comfrontiersin.orgasm.org |

| PaaJ | Thiolase (β-oxidation) | paaJ | asm.orgmdpi.comfrontiersin.orgasm.org |

List of All Compound Names Mentioned:

this compound (PAA)

Phenylacetate

Phenylacetyl-aspartate (PAA-Asp)

Phenylacetyl-glutamate (PAA-Glu)

Phenylacetyl-leucine (PAA-Leu)

Phenylacetyl-phenylalanine (PAA-Phe)

Phenylacetyl-valine (PAA-Val)

Phenylacetyl-glucose (PAA-Glc)

Indole-3-acetic acid (IAA)

Phenylacetaldehyde (B1677652) (PAAld)

Phenylacetaldoxime

Phenylpyruvate (PPA)

Phenacetylglutamine

Phenacetylglycine

Phenacetyltaurine

Diphenacetylornithine

2-phenylethylamine

Phenylacetyl-CoA (PAA-CoA)

1,2-epoxyphenylacetyl-CoA

2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA)

2,3-dehydroadipyl-CoA

3-hydroxyadipyl-CoA

3-oxoadipyl-CoA

Succinyl-CoA

Acetyl-CoA

Tryptophan

Tyrosine

Homogentisate

2,5-dihydroxyphenylacetate

Benzoic acid

Benzoylglycine (Hippuric acid)

Benzoyl glucuronide

3-phenoxybenzoic acid

Xanthurenic acid

Isovaleric acid

3-phenylpropionic acid

3-phenylpropionylglycine

Sarcosine

Fenclofenac

2-(2,4-dichlorophenoxy)this compound

2-(2,4-dichlorophenoxy)-5'-hydroxythis compound

2-(2,4-dichlorophenoxy)-5-methoxythis compound

Trans-styrylacetic acid

2-phenylethylamine

Phenylalkanoic acids

Tropic acid

Lignin-related phenylpropane units

Ethylbenzene

Biological Functions and Roles of Phenylacetic Acid

Therapeutic and Biochemical Significance in Non-Plant Systems

Role in Metabolic Disorders and Human Health

Phenylacetic acid (PAA) is a metabolite derived from the gut microbiota's processing of aromatic amino acids, particularly phenylalanine mdpi.comfrontiersin.orgbevital.noacs.org. Its accumulation in the body has been linked to several metabolic disorders and significant human health conditions, including non-alcoholic steatohepatitis (NASH) and chronic kidney disease (CKD).

This compound and Non-Alcoholic Steatohepatitis (NASH)

In the context of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), this compound is recognized as a key gut microbiota-derived metabolite with pro-inflammatory and pro-steatotic properties mdpi.comfrontiersin.orgbevital.no. PAA is produced by the metabolism of aromatic amino acids, such as phenylalanine, by gut bacteria mdpi.comfrontiersin.org. Research indicates that PAA can induce hepatic steatosis by reducing protein kinase B (Akt) phosphorylation and by influencing branched-chain amino acid (BCAA) metabolism through increased acyl-CoA dehydrogenase short/branched chain (ACADSB) expression in liver cells and animal models, suggesting a causal role in NAFLD pathogenesis mdpi.com.

Studies have observed a stepwise increase in plasma levels of this compound as NAFLD progresses from simple steatosis to NASH ohiolink.edu. Higher circulating concentrations of PAA are associated with an increased risk of developing NASH ohiolink.edu. Furthermore, the blood level of PAA has been correlated with the severity of liver steatosis xiahepublishing.com. Animal studies have corroborated these findings, showing that mice treated with phenylacetate (B1230308) exhibited elevated expression of genes involved in fat metabolism, increased hepatic triglycerides, and subsequently developed liver steatosis embopress.org. The alterations in amino acid profiles, including PAA and BCAAs, in NAFLD/NASH patients highlight the complex interplay between gut microbiota metabolites and liver disease progression embopress.org.

This compound and Kidney Disease

This compound is classified as a uremic toxin that accumulates in the plasma of individuals with chronic kidney disease (CKD), particularly in advanced stages mdpi.comnih.govoup.comresearchgate.netnih.govresearchgate.net. As a degradation product of phenylalanine, PAA is normally excreted by the kidneys; however, impaired renal function leads to its systemic retention researchgate.netkarger.com. Elevated PAA levels in CKD patients have been associated with detrimental effects on vascular health, including inhibition of inducible nitric oxide synthase (iNOS) expression and plasma membrane calcium ATPase, which can contribute to arterial remodeling and altered vascular properties oup.comresearchgate.netnih.govresearchgate.netkarger.com.

Data Tables

| Condition | This compound Level (Mean ± SEM/SD) | Reference |

| Healthy Subjects | 0.1 mg/L | mdpi.com |

| Chronic Kidney Disease (CKD) | 0.5 mg/L | mdpi.com |

| End-Stage Renal Disease (ESRD) | 140 ± 45 mg/L | mdpi.com |

| Chronic Kidney Disease Stage 5 | 3.38 mmol/l | nih.govresearchgate.netkarger.com |

Note: Values are presented as reported in the respective studies, with differing units (mg/L and mmol/l). The higher concentrations in CKD/ESRD patients compared to healthy individuals are consistently observed.

| Condition | This compound Level/Association | Reference |

| NAFLD (Steatosis to NASH transition) | Stepwise increase in plasma levels | ohiolink.edu |

| NASH patients | High serum levels observed; correlated with disease severity | frontiersin.orgxiahepublishing.com |

| Mice treated with phenylacetate | Developed liver steatosis, increased hepatic triglycerides | embopress.org |

Note: Quantitative data for PAA levels in NASH patients compared to controls was not consistently reported with specific numerical values across studies, but trends and correlations with disease severity were identified.

Compound Names List

this compound (PAA)

Phenylalanine

Aromatic amino acids (AAA)

Branched-chain amino acids (BCAA)

Acyl-CoA dehydrogenase short/branched chain (ACADSB)

Phenylacetylglutamine (B1677654) (PAGln)

Phenylpyruvic acid (PPA)

Phenyllactic acid (PLA)

4-OH-phenyllactic acid (HPLA)

2-hydroxythis compound

Protein kinase B (Akt)

Polymorphonuclear leukocytes (PMNLs)

Inducible nitric oxide synthase (iNOS)

Plasma membrane calcium ATPase

Chemical Synthesis and Derivatives of Phenylacetic Acid

Synthesis of Phenylacetic Acid Derivatives

Multi-Step Synthesis Strategies for Novel Derivatives

Multi-step synthesis approaches are vital for constructing complex this compound derivatives with potentially valuable biological activities. One notable strategy involves the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid and its related compounds, starting from 2,6-dibromo-4-methylaniline (B181599) mdpi.comresearchgate.net. This route typically includes the construction of the basic aromatic structure, such as 3,4,5-triphenyltoluene, over two steps, followed by further functionalization into the desired this compound derivatives, which can involve up to five additional steps mdpi.comresearchgate.net. For instance, the synthesis of 3,4,5-triphenyltoluene (Compound 5) was achieved through a two-step process with a 68% yield mdpi.com. Subsequent functionalization of Compound 5 to 3,4,5-triphenylbenzyl bromide (Compound 6) using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) yielded 73% of the product mdpi.com. Further transformations, such as reaction with potassium cyanide followed by hydrobromic acid, led to derivatives like Compound 2, obtained in 71% yield mdpi.com.

Another approach for synthesizing this compound derivatives involves multi-step routes starting from different precursors. For example, a complex synthesis route can begin with o-chloroacetophenone and para-chlorophenol, utilizing copper catalysis under a nitrogen atmosphere to form derivatives like 2-(2-(4-chlorophenyl)phenyl)acetic acid .

Beyond traditional chemical synthesis, microbial biocatalysis offers a more sustainable route for producing this compound and its derivatives. Researchers have developed novel biosynthetic pathways using engineered enzymes that enable high-level production from biomass-derived substrates skysonginnovations.com.

Table 1: Exemplary Multi-Step Synthesis of this compound Derivatives

| Compound | Starting Material/Precursor | Key Reagents/Conditions | Yield (%) | Melting Point (°C) | Citation |

| 5 | 2,6-dibromo-4-methylaniline | Two-step synthesis | 68 | 118–119 | mdpi.comresearchgate.net |

| 6 | Compound 5 | NBS, AIBN, CCl₄, reflux | 73 | 164–165 | mdpi.com |

| 2 | Compound 6 | KCN, 18-crown-6, MeCN, reflux; HBr in AcOH | 71 | 171–173 | mdpi.com |

| 1a | Compound 2 | TiCl₄, HCl, dioxane, water, reflux | 85 | N/A | mdpi.com |

| 1b | Compound 1a | KOH, MeOH, water, reflux | 80 | >360 | mdpi.com |

Structural Modification and Functionalization of this compound

Structural modification and functionalization of the this compound core are key strategies for tuning its physicochemical properties and biological activities. Palladium-catalyzed C–H functionalization techniques have emerged as powerful tools for regioselectively modifying aryl acetic acid derivatives, including phenylacetic acids rsc.orgresearchgate.net. These methods allow for the introduction of various functional groups at specific positions on the aromatic ring, often utilizing directing groups to guide the catalytic process rsc.orgresearchgate.net. For instance, the meta-selective olefination of phenylacetic acids has been achieved using palladium catalysis and a pyridine (B92270) template researchgate.net.

Furthermore, this compound can be used to modify other materials. For example, biosilica derived from diatoms can be surface-modified with this compound to enhance its adsorption performance for polycyclic aromatic hydrocarbons, introducing aromatic groups that facilitate π-π interactions tandfonline.com. Cellulose, a versatile biopolymer, can also be functionalized with this compound, potentially influencing its properties for various applications mdpi.com.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a wide array of biological activities, making them valuable targets for pharmaceutical research and development.

Antimicrobial and Antiviral Properties of Derivatives

While this compound itself has roles in biological processes, its derivatives have shown more pronounced antimicrobial and antiviral effects. Phenolic acids, in general, are known to possess antibacterial, antiviral, and antifungal activities nih.gov. Specific this compound derivatives have been synthesized and evaluated for these properties. For example, Mannich bases derived from isatin (B1672199) and 2-[(2,6-dichlorophenyl)amino]this compound have been synthesized and screened for their antimicrobial properties, with some showing moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity researchgate.netsemanticscholar.org. Penipanoid A, a natural product with antimicrobial activity, and its analogues, which are synthesized from 4-hydroxy this compound, also represent a class of compounds with potential antimicrobial applications rsc.org. Additionally, certain 2-phenylacetophenone derivatives, which can be synthesized from this compound derivatives, have exhibited specific antibacterial activity against Gram-positive bacteria tandfonline.com.

Anti-inflammatory and Antioxidant Activities of Derivatives

Several this compound derivatives have been investigated for their anti-inflammatory and antioxidant potential. One study reported a this compound derivative exhibiting potent anti-inflammatory activity with an IC50 of 1.927 µg/mL and antioxidant activity with an IC50 of 76.8 µg/mL researchgate.net. Acetamide derivatives synthesized using this compound precursors have also demonstrated in vitro antioxidant and anti-inflammatory activities mdpi.com.

More detailed studies have explored specific structural modifications to enhance these activities. For instance, a series of butanal and corresponding carboxylic acid derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, and antioxidant properties nih.gov. Compounds FM10 and FM12 from this series showed significant inhibition in COX-2 and COX-1 assays, with IC50 values as low as 0.69 µM and 0.18 µM, respectively nih.gov. In antioxidant assays using DPPH and ABTS radicals, these compounds also displayed potent activity, with FM10 showing IC50 values of 8.36 µM (DPPH) and 8.90 µM (ABTS), and FM12 showing 15.30 µM (DPPH) and 17.22 µM (ABTS), comparable to the standard gallic acid nih.gov.

Table 2: Biological Activities of Selected this compound Derivatives

| Compound/Class | Biological Activity Tested | Metric | Value | Standard/Control | Citation |

| This compound derivative (from Bacillus velezensis DM) | Anti-inflammatory | IC50 | 1.927 µg/mL | N/A | researchgate.net |

| This compound derivative (from Bacillus velezensis DM) | Antioxidant | IC50 | 76.8 µg/mL | N/A | researchgate.net |

| FM4 (Carboxylic acid analogue) | Anti-inflammatory (COX-2) | IC50 | 0.74 µM | N/A | nih.gov |

| FM10 (Carboxylic acid analogue) | Anti-inflammatory (COX-2) | IC50 | 0.69 µM | N/A | nih.gov |

| FM12 (Carboxylic acid analogue) | Anti-inflammatory (COX-2) | IC50 | 0.18 µM | N/A | nih.gov |

| FM10 (Carboxylic acid analogue) | Antioxidant (DPPH) | IC50 | 8.36 µM | Gallic acid: 9.02 µM | nih.gov |

| FM12 (Carboxylic acid analogue) | Antioxidant (DPPH) | IC50 | 15.30 µM | Gallic acid: 9.02 µM | nih.gov |

| FM10 (Carboxylic acid analogue) | Antioxidant (ABTS) | IC50 | 8.90 µM | Gallic acid: 3.23 µM | nih.gov |

| FM12 (Carboxylic acid analogue) | Antioxidant (ABTS) | IC50 | 17.22 µM | Gallic acid: 3.23 µM | nih.gov |

| 2-(biphenyl-4-yl)-20,30,40-trihydroxy-acetophenone | Antibacterial (S. aureus) | LC50 | 5.6 µM | Chloramphenicol | tandfonline.com |

Pharmaceutical Applications as Building Blocks

This compound serves as a fundamental building block in the synthesis of several widely used pharmaceuticals. It is a key precursor in the production of the antibiotic Penicillin G, where the phenylacetamido group is an essential subunit mdpi.comlookchem.com. This compound is also integral to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Diclofenac and Flurbiprofen mdpi.comlookchem.com. The synthesis of Diclofenac, for example, involves this compound derivatives osf.io. Other pharmaceutical applications include its use as an adjunct in treating hyperammonemia in patients with urea (B33335) cycle enzyme deficiencies lookchem.com.

Research Applications of Non-Metabolizable Derivatives

While specific research applications of non-metabolizable derivatives like 4-Fluoro-PAA are not detailed in the provided literature, the broader concept of creating modified this compound derivatives for research purposes is evident. Fluorinated compounds, in general, are utilized in various research applications due to their unique properties, including enhanced chemical and oxidative resistance researchgate.net. The strategic incorporation of fluorine atoms or other modifications can alter metabolic pathways, leading to compounds with increased stability or altered biological interactions, which are valuable for studying structure-activity relationships and developing novel therapeutic agents researchgate.netnih.gov. Such modifications are a common strategy in medicinal chemistry to improve drug efficacy or to create probes for biological studies researchgate.netmdpi.comresearchgate.net.

Analytical Methodologies in Phenylacetic Acid Research

Chromatographic Techniques for Phenylacetic Acid and Metabolite Profiling

Chromatography is a cornerstone of PAA analysis, enabling the separation of PAA from complex mixtures for subsequent identification and quantification. The choice of chromatographic method depends on the specific research question, the sample matrix, and the required level of sensitivity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable technique for the determination of PAA, particularly in biological fluids like blood and urine. nih.govnih.gov This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. GC-MS is frequently used as a screening tool in clinical settings to assess PAA levels, which can be indicative of certain metabolic or neurological conditions. nih.gov For instance, it has been used to measure total PAA in the urine of patients with depressive disorders. nih.gov

A common step in GC-MS analysis of PAA involves a derivatization process, where PAA is converted into a more volatile and thermally stable compound to improve its chromatographic behavior. nih.gov The use of a deuterated internal standard is often incorporated to enhance the reproducibility of the method, especially when a derivatization step is performed. nih.gov The analysis of various organic and phenolic acids, including PAA, in samples like wine also utilizes GC-MS, often following a silylation derivatization step. mdpi.com

| Application Area | Sample Matrix | Key Features | Reference |

|---|---|---|---|

| Clinical Screening | Human Blood | Fast, reliable, and reproducible; uses a deuterated internal standard. | nih.gov |

| Biological Marker Assessment | Urine | Simple and rapid for measuring total PAA as a potential marker for mental illness. | nih.gov |

| Food & Beverage Analysis | Wine | Involves liquid-liquid extraction and silyl (B83357) derivatization for broad compound analysis. | mdpi.com |

High-performance liquid chromatography (HPLC) is a widely used method for the routine quantitative determination of PAA in various samples, including urine, plasma, and microbial cultures. tandfonline.comnih.govtandfonline.com The technique is valued for its reliability, specificity, and sensitivity. tandfonline.com A common approach is the use of a reversed-phase isocratic HPLC system coupled with ultraviolet (UV) detection, typically at a wavelength of around 210-215 nm. tandfonline.comnih.govsigmaaldrich.com

For analysis in biological fluids, a sample preparation step is usually required. This often involves acid hydrolysis to release PAA from its conjugates (like phenylacetylglutamine), followed by a liquid-liquid extraction with a solvent such as diethyl ether or benzene. tandfonline.comnih.gov The extracted PAA is then reconstituted and injected into the HPLC system. Studies have demonstrated excellent linearity and reproducibility with this method, with variation coefficients often below 10%. tandfonline.com HPLC methods have been successfully used to compare PAA levels in control populations versus those with depressive disorders, supporting its potential as a biological marker. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Ascentis® C18 (15 cm x 4.6 mm, 5 µm) | Octadecylsilane |

| Mobile Phase | 75:25 (v/v) mixture of 20 mM phosphoric acid and acetonitrile. sigmaaldrich.com | 80:20 (v/v) mixture of 0.01 M sodium acetate (B1210297) buffer (pH 4.2) and methanol. tandfonline.com |

| Flow Rate | 1.0 mL/min. sigmaaldrich.com | Not specified. |

| Detection | UV at 215 nm. sigmaaldrich.com | UV at 254 nm. tandfonline.com |

| Application | General quantitative analysis. sigmaaldrich.com | Analysis in Proteus mirabilis cultures. tandfonline.com |

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent a robust, sensitive, and rapid methodology for the simultaneous determination of PAA and its related metabolites. nih.govnih.gov This technique is particularly advantageous for metabolomics studies and for analyzing compounds in complex biological matrices like plasma and urine. nih.govbioanalysis-zone.com LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for highly specific identification and quantification.

The method often employs a reverse-phase column for separation, and detection is typically carried out using an electrospray ionization (ESI) source in negative ion mode with selected reaction monitoring (SRM). nih.govnih.gov This approach has been successfully validated for the simultaneous measurement of PAA, phenylbutyric acid, benzoic acid, and their corresponding metabolites, phenylacetylglutamine (B1677654) and hippuric acid. nih.gov The high sensitivity of LC-MS allows for low quantification limits, often in the range of ng/mL, with high recovery rates (>80-90%). nih.govnih.gov These characteristics make LC-MS/MS an invaluable tool for pharmacokinetic studies and for investigating inborn errors of metabolism. nih.govnih.gov

Paper chromatography is a simple, accessible, and cost-effective analytical technique that can be used for the initial separation and qualitative analysis of mixtures. longdom.org While it is less precise and efficient than modern techniques like HPLC or GC, its simplicity makes it a useful tool for preliminary screening or in settings where advanced instrumentation is unavailable. longdom.org The method relies on the differential migration of sample components through a stationary phase (specialized paper) as a mobile phase (solvent) moves through it. longdom.org

In the context of PAA research, paper chromatography can be used to separate PAA from other compounds in a sample, such as in penicillin fermentation broths. acs.org The process involves spotting the sample on a line near the bottom of the paper, which is then placed in a sealed chamber containing a suitable solvent system. ucdavis.edu As the solvent ascends the paper, it separates the components based on their affinity for the stationary and mobile phases. longdom.org The separated compounds appear as distinct spots, which can be visualized using methods like UV light or specific chemical staining reagents. longdom.org

Spectroscopic and Biochemical Characterization Techniques

Alongside chromatography, spectroscopic techniques are essential for elucidating the structural and biochemical properties of this compound.

Studies combining experimental FTIR and Raman data with theoretical calculations (such as DFT-B3LYP) have been used to investigate the structural stability of PAA and provide detailed vibrational assignments. nih.gov Research has shown that PAA predominantly exists in a non-planar conformation at room temperature. nih.gov The FTIR spectrum of PAA shows characteristic absorption bands corresponding to its functional groups, such as the C=O stretching of the carboxylic acid group. researchgate.net This technique is fundamental for confirming the identity and purity of PAA and for studying its interactions with other molecules. nih.govresearchgate.net

Enzyme Activity Assays and Kinetic Analyses

Enzyme activity assays are crucial for elucidating the metabolic pathways of this compound (PAA) by quantifying the catalytic rates of the enzymes involved. These assays typically monitor the consumption of a substrate or the formation of a product over time, often through spectrophotometric methods. For instance, the activity of phenylacetate-CoA ligase, the enzyme that catalyzes the first step in PAA degradation, can be determined by measuring the formation of phenylacetyl-CoA.

Kinetic analyses provide deeper insights into enzyme function, defining parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value, which represents the substrate concentration at which the enzyme operates at half of its maximum velocity, is an indicator of the enzyme's affinity for its substrate. A lower Km suggests a higher affinity. These parameters are vital for understanding how enzymes function within metabolic networks.

Detailed kinetic studies have been conducted on phenylacetate-CoA ligase from various microorganisms. In Azoarcus evansii, the enzyme exhibits high affinity for phenylacetate (B1230308), ATP, and CoA, with Km values of 14 µM, 60 µM, and 45 µM, respectively. nih.govnih.gov The maximal specific activity for this enzyme was determined to be 48 µmol min-1 mg of protein-1. nih.govnih.gov Similarly, the phenylacetate-CoA ligase from Thermus thermophilus HB27 showed apparent Km values of 50 µM for phenylacetate, 6 µM for ATP, and 30 µM for CoA, with a Vmax of 24 µmol/min/mg of protein. cusabio.com In Pseudomonas putida, the Km values were reported to be 16.5 mM for PAA, 9.7 mM for ATP, and 1.0 mM for CoA. researchgate.net

Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase from Various Organisms

| Organism | Substrate | Km | Vmax (µmol/min/mg) |

| Azoarcus evansii | This compound | 14 µM | 48 |

| Azoarcus evansii | ATP | 60 µM | 48 |

| Azoarcus evansii | CoA | 45 µM | 48 |

| Thermus thermophilus | This compound | 50 µM | 24 |

| Thermus thermophilus | ATP | 6 µM | 24 |

| Thermus thermophilus | CoA | 30 µM | 24 |

| Pseudomonas putida | This compound | 16.5 mM | Not Reported |

| Pseudomonas putida | ATP | 9.7 mM | Not Reported |

| Pseudomonas putida | CoA | 1.0 mM | Not Reported |

Electrophoretic Techniques (e.g., SDS-PAGE for protein analysis)

Electrophoretic techniques are fundamental tools for the separation and analysis of proteins involved in the metabolism of this compound. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely employed method that separates proteins based on their molecular mass. This technique is instrumental in assessing the purity of isolated enzymes and determining the molecular weights of their individual subunits.

In the study of PAA metabolic pathways, SDS-PAGE has been used to characterize key enzymes. For example, the phenylacetyl-CoA ligase from Pseudomonas putida was purified to homogeneity and, when analyzed by SDS-PAGE, was shown to be a single polypeptide with a molecular mass of approximately 48 kDa. researchgate.net Similarly, the phenylacetyl-CoA ligase from Azoarcus evansii was determined to be a monomer with a molecular mass of about 50 kDa as determined by SDS-PAGE. nih.govnih.gov

Other enzymes in the PAA degradation pathway are more complex. The phenylacetyl-CoA oxygenase in Escherichia coli, for instance, is a multicomponent enzyme. Structural and functional studies have revealed that it includes a catalytic subunit, PaaA, and a structural subunit, PaaC. While the entire complex has a larger molecular weight, SDS-PAGE is essential for resolving and identifying these individual protein components.

Table 2: Subunit Molecular Weights of Phenylacetyl-CoA Ligase Determined by SDS-PAGE

| Enzyme | Organism | Subunit Molecular Weight (kDa) |

| Phenylacetyl-CoA Ligase | Pseudomonas putida | 48 ± 1 |

| Phenylacetyl-CoA Ligase | Azoarcus evansii | 50 |

Future Research Directions and Unexplored Avenues

Elucidation of Phenylacetic Acid Regulatory Mechanisms in Biological Systems

The regulatory networks governing PAA activity and metabolism are complex and not yet fully understood. In bacteria, the catabolism of PAA is controlled by the paa operon, which is involved in the degradation of phenylalanine. nih.gov This pathway is often highly regulated in response to environmental conditions, including the presence of antibiotics. nih.gov For instance, in Acinetobacter baumannii, subinhibitory concentrations of antibiotics lead to the upregulation of the paa operon. nih.gov The degradation pathway involves a series of enzymes, including the phenylacetate-CoA ligase PaaK, which activates PAA, and the monooxygenase complex PaaABCDE, which performs a unique epoxidation step. nih.gov

The expression of these genes is controlled by transcriptional regulators. In Escherichia coli and Pseudomonas strains, a GntR family transcriptional repressor called PaaX regulates the paa genes. asm.org However, in Thermus thermophilus, a TetR family regulator, named PaaR, performs this function, indicating diversity in regulatory mechanisms across different bacterial species. asm.org The PAA pathway has also been linked to pathogenicity and antibiotic resistance, suggesting its role as part of a broader regulatory network that responds to various stressors. nih.govmdpi.com Future research should focus on identifying the full complement of genes and proteins regulated by PAA and its metabolites. Understanding how PAA acts as a cross-kingdom signaling molecule and how its catabolic pathway is integrated into larger stress response networks will be crucial. nih.gov

Comprehensive Understanding of this compound's Role in Plant Defense Mechanisms